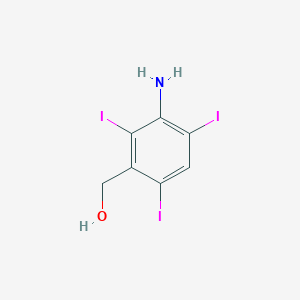
(3-amino-2,4,6-triiodophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-amino-2,4,6-triiodophenyl)methanol: is an organic compound characterized by the presence of three iodine atoms, an amino group, and a benzyl alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-amino-2,4,6-triiodophenyl)methanol typically involves the iodination of benzyl alcohol derivatives. The process may include the following steps:
Nitration: Benzyl alcohol is first nitrated to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups.
Iodination: Finally, the compound is iodinated using iodine or iodinating agents under controlled conditions to introduce the iodine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using specialized equipment to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3-amino-2,4,6-triiodophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove iodine atoms or convert the amino group to other functional groups.
Substitution: It can participate in substitution reactions where iodine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of deiodinated derivatives or conversion of amino groups to other functional groups.
Substitution: Formation of compounds with different halogen atoms or other substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: : (3-amino-2,4,6-triiodophenyl)methanol is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : It is explored for its use in diagnostic imaging and as a contrast agent due to its high iodine content.
Industry: : The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-amino-2,4,6-triiodophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms in the compound can enhance its binding affinity to specific targets, leading to various biological effects. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodo-Benzyl Alcohol: Shares the benzyl alcohol moiety but has only one iodine atom.
2,4,6-Triiodophenol: Contains three iodine atoms but lacks the benzyl alcohol structure.
4-Aminobenzyl Alcohol: Contains an amino group and benzyl alcohol but lacks iodine atoms.
Uniqueness: : (3-amino-2,4,6-triiodophenyl)methanol is unique due to the combination of three iodine atoms, an amino group, and a benzyl alcohol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
1460-43-1 |
|---|---|
Molekularformel |
C7H6I3NO |
Molekulargewicht |
500.84 g/mol |
IUPAC-Name |
(3-amino-2,4,6-triiodophenyl)methanol |
InChI |
InChI=1S/C7H6I3NO/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1,12H,2,11H2 |
InChI-Schlüssel |
VZQXILUNJAYEEK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1I)N)I)CO)I |
Kanonische SMILES |
C1=C(C(=C(C(=C1I)N)I)CO)I |
Key on ui other cas no. |
1460-43-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















